5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide
Overview
Description
5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Intermediate: The initial step could involve the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Coupling with Pyridine Derivative: The 4-bromobenzoyl chloride can then be reacted with 5-chloropyridin-2-amine under suitable conditions to form the desired amide bond.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic rings.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, especially at positions ortho or para to existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: It may exhibit biological activity such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceutical Research: The compound could be investigated for its potential therapeutic effects and mechanisms of action in treating diseases.
Industry
Chemical Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide: can be compared with other sulfonamide derivatives or benzoyl compounds.
N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide: Lacks the bromobenzoyl group, which may affect its reactivity and biological activity.
5-(4-bromobenzoyl)-2-methylbenzenesulfonamide: Lacks the chloropyridinyl group, potentially altering its chemical properties and applications.
Uniqueness
The unique combination of bromobenzoyl, chloropyridinyl, and sulfonamide groups in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3S/c1-12-2-3-14(19(24)13-4-6-15(20)7-5-13)10-17(12)27(25,26)23-18-9-8-16(21)11-22-18/h2-11H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQRZSSTNROHOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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